4-Ethynylisoquinoline
Overview
Description
4-Ethynylisoquinoline is a heterocyclic compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da .
Synthesis Analysis
The synthesis of 4-ethynylisoquinoline starts from 4-bromoisoquinoline. This reaction employed Sonogashira cross-coupling reaction, with trimethylsilylacetylene, copper iodide, palladium catalyst, and triethylamine, in a mixture of tetrahydrofuran and dimethylformamide .
Molecular Structure Analysis
The molecular structure of 4-Ethynylisoquinoline consists of 11 carbon atoms, 7 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.1±0.1 g/cm3, a boiling point of 298.1±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .
Chemical Reactions Analysis
4-Ethynylisoquinoline can participate in various chemical reactions. For instance, it can be used in the synthesis of novel decorated isoquinolines that can be used as antimalarial agents .
Physical And Chemical Properties Analysis
4-Ethynylisoquinoline has several physical and chemical properties. It has a molar refractivity of 49.2±0.4 cm3, a polar surface area of 13 Å2, and a polarizability of 19.5±0.5 10-24 cm3 . It also has a surface tension of 53.0±5.0 dyne/cm and a molar volume of 134.8±5.0 cm3 .
Scientific Research Applications
Anticancer Research
While the search results did not provide direct information on 4-Ethynylisoquinoline’s role in anticancer research, quinoline derivatives have been studied for their anticancer properties. For example, eugenol and its derivatives have been researched for their potential in treating human lung cancer . By analogy, 4-Ethynylisoquinoline could be investigated for similar therapeutic applications.
Nanotechnology and Drug Delivery
Quinoline derivatives have been incorporated into nanoparticles to enhance drug delivery systems. These nanoparticles can target drug-resistant bacteria and offer new pathways for diagnostics and treatment . 4-Ethynylisoquinoline could potentially be used in the design of such nanoparticles, improving the efficacy of drug delivery.
Safety and Hazards
properties
IUPAC Name |
4-ethynylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-7-12-8-10-5-3-4-6-11(9)10/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIRBUGVPXVPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506583 | |
Record name | 4-Ethynylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylisoquinoline | |
CAS RN |
78593-42-7 | |
Record name | 4-Ethynylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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